molecular formula C8H11NO B139161 2,3,5-Trimethylpyridine 1-oxide CAS No. 74409-42-0

2,3,5-Trimethylpyridine 1-oxide

Cat. No. B139161
CAS RN: 74409-42-0
M. Wt: 137.18 g/mol
InChI Key: YSBDSWBSEXCSSE-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpyridine 1-oxide is a chemical compound that has been the subject of various studies due to its utility in the synthesis of other compounds, including those with biological activity such as gastric-acid inhibiting compounds . It is also a precursor for the synthesis of various pyridine derivatives that have potential applications in different fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 2,3,5-Trimethylpyridine 1-oxide and its derivatives has been explored through various methods. One approach involves the oxidation of 2,3,5-trimethylpyridine using hydrogen peroxide in hot acetic acid to yield the N-oxide in high yield . Another method includes a multi-step process starting from ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, leading to the formation of 4-methoxy-2,3,5-trimethylpyridine, which can then be oxidized to the corresponding N-oxide . Additionally, the synthesis of 4-nitro-2,3,5-trimethylpyridine N-oxide has been improved by using hydrogen peroxide and nitric acid, allowing for a simplified "one pot" process with high yield and purity .

Molecular Structure Analysis

The molecular structure of 2,3,5-trimethylpyridine 1-oxide derivatives has been characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . The crystal structure of a salt derived from 2,3,5-trimethylpyridine N-oxide has been determined, revealing that the molecule is protonated and forms a cation complex stabilized by strong O-H-O hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

2,3,5-Trimethylpyridine 1-oxide undergoes various chemical reactions that are useful in synthetic chemistry. For instance, it can be nitrated to produce nitropyridine N-oxides , and it can participate in substitution reactions with different reagents, such as trimethylsilanecarbonitrile for cyanation or thiols for deoxydative substitution . These reactions are often regioselective and can lead to a variety of substituted pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5-trimethylpyridine 1-oxide and its derivatives are influenced by the substituents on the pyridine ring. These properties are essential for the compound's reactivity and its potential applications. For example, the strong O-H-O hydrogen bonding observed in the crystal structure of its salt form indicates a high propensity for forming stable complexes . The ability to form metal complexes with various metal chlorides, as seen with poly(2-vinylpyridine 1-oxide) and related compounds, demonstrates the versatility of pyridine N-oxides in coordination chemistry .

Scientific Research Applications

Chemical Synthesis

2,3,5-Trimethylpyridine 1-oxide serves as a key intermediate in various chemical synthesis processes. For instance, Xu Bao-cai (2004) demonstrated its use in the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a compound obtained through multiple steps including oxidation, nitration, and methoxylation (Xu Bao-cai, 2004). This showcases its versatility in organic synthesis.

Structural Studies

The compound has been studied for its structural properties. Zhi‐Min Jin et al. (2004) explored the crystal structure of bis(2,3,5-trimethylpyridine N-oxide) 2,4,6-trinitrophenolate, revealing insights into its molecular structure and interactions, which are crucial for understanding its chemical behavior (Zhi‐Min Jin et al., 2004).

Pharmaceutical Research

In pharmaceutical research, 2,3,5-Trimethylpyridine 1-oxide has been utilized as a building block for compounds with specific therapeutic activities. For example, Mittelbach et al. (1988) described its role in creating gastric-acid inhibiting compounds, highlighting its potential in drug development (Mittelbach et al., 1988).

Safety And Hazards

When handling 2,3,5-Trimethylpyridine 1-oxide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

2,3,5-trimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBDSWBSEXCSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C([N+](=C1)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440623
Record name 2,3,5-trimethylpyridine 1-oxide
Source EPA DSSTox
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethylpyridine 1-oxide

CAS RN

74409-42-0
Record name Pyridine, 2,3,5-trimethyl-, 1-oxide
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Record name 2,3,5-trimethylpyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2,3,5-trimethyl-, 1-oxide
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Synthesis routes and methods I

Procedure details

To acetic acid (1.43 kg, 23.83 mol), 2,3,5-trimethylpyridine (1.43 kg, 11.80 mol) was added over 15 minutes. After 15 minutes, a 35% hydrogen peroxide solution (1.38 kg, 14.2 mol) was added dropwise over 30 minutes, the mixture was stirred at 90° C. to 95° C. overnight. To the reaction mixture, sodium sulfite (220 g) was added. The reaction mixture was poured into a mixture of sodium carbonate (2.5 kg) and water (12 L) and the mixture was extracted with chloroform (3.0 L×4). The organic layer obtained was concentrated until crystal precipitated. To the precipitate, n-hexane (2.5 L) was added. The resultant mixture was stirred under ice-cool overnight The resultant solid was filtrated to obtain a desired compound (1.53 kg).
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.38 kg
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
2.5 kg
Type
reactant
Reaction Step Four
Name
Quantity
12 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a dichloromethane (dehydrated) (150 ml) solution of a 2,3,5-collidine (11.0 g, 90.8 mmol), 3-chloroperbenzoic acid (24.8 g, 93.4 mmol as the content was regarded as 65%) was added at 1° C. in a nitrogen atmosphere. The mixture was stirred while the temperature was gradually raised to room temperature for 13.5 hours. After the reaction mixture was concentrated, the residue was purified by silica gel column chromatography (NH silica gel: 200 g, elution solvent: heptane/ethyl acetate=50/50, ethyl acetate, ethyl acetate/methanol=20/1) to obtain a crude product of the title compound as a pale yellow oil. After the crude product was diluted with ethyl acetate and a saturated aqueous solution of sodium hydrogen carbonate, the mixture was concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 300 g, elution solvent: heptane, heptane/ethyl acetate=50/50, ethyl acetate, ethyl acetate/methanol=20/1) to obtain the title compound (11.0 g, yield: 88.3%) as a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

420 ml of 30% hydrogen peroxide are added dropwise at room temperature to 246.4 g of 2,3,5-collidine and 2400 ml of glacial acetic acid. The solution is stirred at 80° overnight. The reaction mixture is then cooled to 40° , a further 420 ml of 30% hydrogen peroxide are added thereto and the mixture is heated to 80° for a further 24 hours. After evaporation in vacuo the residue is dissolved in 300 ml of water, whereupon the solution is made basic with conc. sodium hydroxide solution while cooling, saturated with sodium chloride and extracted three times with 1 1 of methylene chloride. The organic phases are dried over sodium sulphate and evaporated in vacuo. The residue is crystallized from ether/petroleum ether; there is obtained 2,3,5-trimethylpyridine 1-oxide of melting point 42°-44°.
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 100 liters reaction vessel was added 2,3,5-trimethyl-pyridine (10.9 kg, 89.2 moles) and acetic acid (30 liters). The temperature was raised to 90° C. The mixture was stirred for 3 hours and thereafter cooled to 60° C., whereafter H2O2 (35% solution, 3122 ml, 35,67 moles) was added during 1 hour. The temperature was then raised to 90° C. The reaction mixture was stirred overnight. After cooling to 40° C. an additional amount of H2O2 solution (936 ml, 10.7 moles) was added during 1 hour. The temperature was then raised to 90° C. The reaction mixture was stirred for 3 hours and was allowed to stand without heating overnight. Excess of acetic acid was distilled off under vacuum. To the remainder was added NaOH (10M) until pH 10. CH2Cl2 (10 liters) was added and the resulting mixture was stirred vigorously. The CH2Cl2 phase was separated and the water phase was extracted twice with CH2Cl2 (10 liters). The combined CH2Cl2 - phases were dried over MgSO4 and filtrated. The filtrate was evaporated yielding 2,3,5-trimethyl-pyridine-N-oxide (11920 g, 94% purity). The identity of the product was confirmed with 1H and 13C NMR.
Quantity
10.9 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Name
Quantity
3122 mL
Type
reactant
Reaction Step Two
Name
Quantity
936 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

2,3,5-trimethylpyridine (1.43 kg, 11.80 mol) was charged over 15 minutes into acetic acid (1.43 kg, 23.83 mol). After 15 minutes, 35% hydrogen peroxide water (1.38 kg, 14.2 mol) was added dropwise into the solution over 30 minutes. The resultant solution was then stirred overnight at 90 to 95° C. The reaction solution was charged with sodium sulfite (220 g). This reaction mixed solution was charged with sodium carbonate (2.5 kg) and water (12 L), and the resultant mixture was extracted with chloroform (3.0 L×4). The resultant organic layer was concentrated until crystals precipitated. The precipitate was charged with n-hexane (2.5 L), and the solution was stirred overnight under ice cooling. The obtained crystals were filtered to obtain 1.53 kg of the title compound.
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.43 kg
Type
reactant
Reaction Step One
Name
hydrogen peroxide water
Quantity
1.38 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 g
Type
reactant
Reaction Step Four
Quantity
2.5 kg
Type
reactant
Reaction Step Five
Name
Quantity
12 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GM Reddy, V Prasada Raju, JM Babu… - Synthetic …, 2008 - Taylor & Francis
Tenatoprazole (Ulsacare ® ) is a recently developed antiulcerative drug used for the treatment of both erosive and nonerosive gastroesophageal reflux disease. During the bulk …
Number of citations: 1 www.tandfonline.com
T Getter, I Zaks, Y Barhum, T Ben‐Zur, S Böselt… - …, 2015 - Wiley Online Library
Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by the selective death of motor neurons and skeletal muscle atrophy. The majority of ALS cases …

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